N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide is a compound that features a benzimidazole moiety linked to a pyridine carboxamide through a pentyl chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions, where the benzimidazole is treated with a suitable alkyl halide.
Formation of Pyridine Carboxamide: The final step involves coupling the benzimidazole-pentyl intermediate with pyridine-4-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted benzimidazole and pyridine derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its broad-spectrum biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many biologically active compounds.
Pyridine Carboxamides: Known for their diverse pharmacological properties.
Benzimidazole Derivatives: Include compounds like albendazole and fenbendazole, which are used as antiparasitic agents.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide is unique due to its combined benzimidazole and pyridine carboxamide structure, which imparts a wide range of biological activities
Properties
Molecular Formula |
C18H20N4O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O/c23-18(14-9-12-19-13-10-14)20-11-5-1-2-8-17-21-15-6-3-4-7-16(15)22-17/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,20,23)(H,21,22) |
InChI Key |
MNSDAKRRCRAMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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